N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a pyrimidine ring, and a trifluoromethyl group attached to the pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Rings: The benzothiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylpyrimidine-2-carboxamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chloropyrimidine-2-carboxamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-bromopyrimidine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C13H11F3N4OS |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)9-5-6-17-10(19-9)11(21)20-12-18-7-3-1-2-4-8(7)22-12/h5-6H,1-4H2,(H,18,20,21) |
InChI Key |
KQPQRRSZAYVQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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